ethyl 4-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate
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Overview
Description
Ethyl 4-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran ring system fused with a phenyl group and an amido benzoate moiety. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate typically involves multi-step organic reactions. One common method involves the condensation of 3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one with ethyl 4-aminobenzoate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Ethyl 4-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Ethyl 4-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate can be compared with other benzopyran derivatives, such as:
Coumarins: Known for their anticoagulant and antimicrobial properties.
Flavonoids: Widely studied for their antioxidant and anti-inflammatory activities.
Chromones: Investigated for their potential therapeutic applications in treating allergies and asthma.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other benzopyran derivatives .
Properties
IUPAC Name |
ethyl 4-[(1-oxo-3-phenyl-3,4-dihydroisochromene-6-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-2-30-24(28)17-8-11-20(12-9-17)26-23(27)18-10-13-21-19(14-18)15-22(31-25(21)29)16-6-4-3-5-7-16/h3-14,22H,2,15H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIGFQPHLRRPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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